2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride
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Description
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN5 and its molecular weight is 243.67. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
A series of novel amides synthesized through the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine demonstrated antibacterial and antifungal activities. These compounds showed activity comparable or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B, highlighting their potential in antimicrobial applications (Pejchal, Pejchalová, & Růžičková, 2015).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some of these compounds showed significant inhibitory activity, making them potential candidates for therapeutic interventions in diseases like Alzheimer's (Pejchal et al., 2016).
Coordination Networks and Optical Properties
Research on tetrazolate-based compounds has led to the development of crystalline coordination networks with potential applications in nonlinear optical properties. The structural topologies and optical properties of these networks can be significantly influenced by substituents, making them suitable for various optical and material science applications (Liao et al., 2013).
Corrosion Inhibition
Investigations into halogen-substituted imidazoline derivatives, including fluorophenyl compounds, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings have implications for the development of new materials and coatings to protect against corrosion in industrial applications (Zhang et al., 2015).
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5.ClH/c10-8-4-2-1-3-7(8)9-12-14-15(13-9)6-5-11;/h1-4H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHREKUDQFZYAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.